molecular formula C27H32N2O5S B11621659 ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate

ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate

Cat. No.: B11621659
M. Wt: 496.6 g/mol
InChI Key: HMGAOBWAJAUWQC-BMBZWDQTSA-N
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Description

Ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, an ethoxyanilino group, and a diethylamino-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(diethylamino)-2-methoxybenzaldehyde with ethyl 2-amino-4-oxothiophene-3-carboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in an ethanol solvent, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or ethoxy groups using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(diethylamino)salicylaldehyde
  • Ethyl acetoacetate
  • 2-(Diethylamino)ethyl benzoate

Uniqueness

Ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate is unique due to its combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it suitable for various scientific applications.

Properties

Molecular Formula

C27H32N2O5S

Molecular Weight

496.6 g/mol

IUPAC Name

ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-ethoxyphenyl)imino-4-hydroxythiophene-3-carboxylate

InChI

InChI=1S/C27H32N2O5S/c1-6-29(7-2)20-13-10-18(22(17-20)32-5)16-23-25(30)24(27(31)34-9-4)26(35-23)28-19-11-14-21(15-12-19)33-8-3/h10-17,30H,6-9H2,1-5H3/b23-16-,28-26?

InChI Key

HMGAOBWAJAUWQC-BMBZWDQTSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=C\2/C(=C(C(=NC3=CC=C(C=C3)OCC)S2)C(=O)OCC)O)OC

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=C2C(=C(C(=NC3=CC=C(C=C3)OCC)S2)C(=O)OCC)O)OC

Origin of Product

United States

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